molecular formula C10H19NO2 B14449914 Ethyl 3-[(butan-2-yl)amino]but-2-enoate CAS No. 74273-25-9

Ethyl 3-[(butan-2-yl)amino]but-2-enoate

Cat. No.: B14449914
CAS No.: 74273-25-9
M. Wt: 185.26 g/mol
InChI Key: VAWHXJJLUVARJG-UHFFFAOYSA-N
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Description

Ethyl 3-[(butan-2-yl)amino]but-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of crotonic acid and is known for its applications in organic synthesis and pharmaceutical intermediates. This compound is characterized by its unique structure, which includes an amino group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(butan-2-yl)amino]but-2-enoate typically involves the reaction of crotonic acid with butan-2-amine in the presence of an esterification agent such as ethyl alcohol. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(butan-2-yl)amino]but-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Ethyl 3-[(butan-2-yl)amino]but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(butan-2-yl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Ethyl 3-[(butan-2-yl)amino]but-2-enoate can be compared with similar compounds such as:

    Ethyl 3-amino-2-butenoate: Lacks the butan-2-yl group, resulting in different reactivity and applications.

    Ethyl 3-aminocrotonate: Similar structure but different substituents, leading to variations in chemical behavior and uses.

    Ethyl 3-aminobut-2-enoate: Another related compound with distinct properties and applications.

Properties

CAS No.

74273-25-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-(butan-2-ylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-5-8(3)11-9(4)7-10(12)13-6-2/h7-8,11H,5-6H2,1-4H3

InChI Key

VAWHXJJLUVARJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=CC(=O)OCC)C

Origin of Product

United States

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